molecular formula C12H13NO5 B13194130 (1S,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid

(1S,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13194130
M. Wt: 251.23 g/mol
InChI Key: LIDIRJNXIQEZLP-UHFFFAOYSA-N
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Description

(1S,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid is a complex organic compound characterized by a cyclobutane ring substituted with a hydroxy group, a carboxylic acid group, and a 2-methyl-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a suitable dienophile.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents such as osmium tetroxide or potassium permanganate.

    Attachment of the 2-methyl-4-nitrophenyl Group: This step involves a nucleophilic aromatic substitution reaction where the cyclobutane ring is reacted with a 2-methyl-4-nitrophenyl halide in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions, or sodium borohydride.

    Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of esters, amides, or other functionalized derivatives.

Scientific Research Applications

(1S,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or molecular sensors.

    Biological Studies: It can be used as a probe or ligand in biological studies to investigate the interactions with proteins, nucleic acids, or other biomolecules.

    Industrial Applications: The compound may find use in the development of specialty chemicals, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of (1S,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely depending on the context of its use. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    (1S,3s)-3-hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid: Lacks the nitro group, which may result in different reactivity and biological activity.

    (1S,3s)-3-hydroxy-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid: Lacks the methyl group, which may affect its steric and electronic properties.

    (1S,3s)-3-hydroxy-1-(2-methyl-4-aminophenyl)cyclobutane-1-carboxylic acid: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

(1S,3s)-3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the nitro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the cyclobutane ring and hydroxy group provides a distinct set of properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

3-hydroxy-1-(2-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H13NO5/c1-7-4-8(13(17)18)2-3-10(7)12(11(15)16)5-9(14)6-12/h2-4,9,14H,5-6H2,1H3,(H,15,16)

InChI Key

LIDIRJNXIQEZLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2(CC(C2)O)C(=O)O

Origin of Product

United States

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